Ethyl 2-isothiocyanatopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

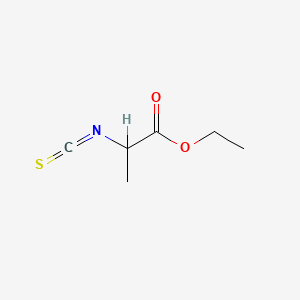

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isothiocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJGYASQFZQQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960177 | |

| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39574-16-8 | |

| Record name | Ethyl 2-isothiocyanatopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039574168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39574-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-Isothiocyanatopropanoate: A Technical Guide for Researchers

CAS Number: 39574-16-8

This technical guide provides an in-depth overview of Ethyl 2-isothiocyanatopropanoate, a member of the isothiocyanate class of organic compounds. Isothiocyanates are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their well-documented biological activities, including potent anti-cancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known properties and includes estimated values based on closely related compounds, such as ethyl 2-isothiocyanatoacetate. These estimates are provided for guidance and should be confirmed through experimental validation.

| Property | Value | Source/Notes |

| CAS Number | 39574-16-8 | [1][2] |

| Molecular Formula | C₆H₉NO₂S | [1][2] |

| Molecular Weight | 159.20 g/mol | [1] |

| Boiling Point | 63-64 °C at 1 mmHg | Fisher Scientific |

| Refractive Index | 1.4925 | Fisher Scientific |

| Density | ~1.136 g/cm³ | Estimated based on Ethyl 2-isothiocyanatoacetate[3] |

| Melting Point | Not available | |

| Water Solubility | Low | Inferred from the properties of similar organic isothiocyanates[3] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, chloroform | Inferred from the properties of similar organic isothiocyanates[3] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol (Adapted)

This protocol is a representative example of how a compound like this compound could be synthesized from its corresponding amino acid ester precursor, ethyl alaninate hydrochloride.

Materials:

-

Ethyl alaninate hydrochloride

-

Thiophosgene (CSCl₂)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous dichloromethane (DCM) as a solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

-

Preparation of the Free Amine: Dissolve ethyl alaninate hydrochloride in a suitable solvent like water or a biphasic mixture of water and an organic solvent (e.g., DCM). Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride and generate the free amine.

-

If a biphasic system is used, separate the organic layer containing the free ethyl alaninate. If the reaction is done in an aqueous solution, extract the free amine into an organic solvent like DCM. Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Isothiocyanate Formation: Dissolve the obtained ethyl alaninate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (approximately 1.1 equivalents) in anhydrous DCM to the stirred solution of the amine.

-

Add a non-nucleophilic base (approximately 2.2 equivalents), such as triethylamine, dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caution: Thiophosgene is a highly toxic and corrosive reagent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are not prominent in the existing literature. However, the broader class of isothiocyanates has been extensively studied, revealing a range of biological activities, most notably chemopreventive and anti-cancer effects. It is plausible that this compound shares some of these properties due to the presence of the reactive isothiocyanate functional group.

The anti-cancer mechanisms of isothiocyanates are multifaceted and involve the modulation of various signaling pathways. The following diagram illustrates a generalized workflow for investigating the anti-cancer effects of an isothiocyanate compound.

Caption: A generalized workflow for assessing the anti-cancer activity of an isothiocyanate.

Isothiocyanates are known to modulate key signaling pathways involved in cancer progression. A prominent mechanism is the induction of apoptosis (programmed cell death) in cancer cells. The following diagram depicts a simplified overview of apoptosis signaling pathways that can be activated by isothiocyanates.

Caption: Simplified model of apoptosis induction by isothiocyanates.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly within the realm of drug discovery. While specific data on this compound is sparse, the well-established biological activities of the isothiocyanate class provide a strong rationale for its study. This guide serves as a foundational resource, summarizing the available information and providing a framework for future research endeavors. Experimental validation of the estimated properties and a thorough investigation of its biological effects are critical next steps in elucidating the potential of this compound as a research tool or therapeutic agent.

References

An In-depth Technical Guide on the Synthesis and Purification of Ethyl 2-isothiocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of Ethyl 2-isothiocyanatopropanoate, a valuable building block in organic synthesis and drug discovery. This document details the necessary starting materials, a robust synthesis protocol adapted from established methods, and purification techniques, supported by characterization data.

Introduction

This compound is an organic compound featuring both an ester and an isothiocyanate functional group. This combination of reactive sites makes it a versatile reagent for the synthesis of a variety of heterocyclic compounds, thioureas, and other sulfur and nitrogen-containing molecules of interest in pharmaceutical and materials science. The isothiocyanate group is particularly useful for its ability to react with primary amines, a common linkage strategy in bioconjugation and drug development. This guide presents a reliable method for the preparation and purification of this important synthetic intermediate.

Synthesis of this compound

The synthesis is a two-step process commencing with the formation of the starting material, ethyl 2-aminopropanoate hydrochloride (also known as ethyl alaninate hydrochloride), followed by its reaction with thiophosgene to yield the target compound.

Step 1: Synthesis of Ethyl 2-aminopropanoate hydrochloride

The initial step involves the Fischer esterification of L-alanine in the presence of ethanol and an acid catalyst.

Experimental Protocol:

-

Suspend L-alanine (1.0 eq) in anhydrous ethanol.

-

Bubble anhydrous hydrogen chloride gas through the suspension. The reaction is exothermic and will warm the mixture.

-

After the addition of hydrogen chloride is complete, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude ethyl 2-aminopropanoate hydrochloride can be recrystallized from an ethanol/diethyl ether mixture to yield a white solid.

Quantitative Data for Starting Material Synthesis:

| Parameter | Value |

| Starting Material | L-alanine |

| Reagents | Anhydrous Ethanol, Anhydrous HCl |

| Reaction Time | 2-3 hours |

| Typical Yield | >90% |

Step 2: Synthesis of this compound

This step involves the reaction of the prepared ethyl 2-aminopropanoate hydrochloride with thiophosgene. The following protocol is adapted from a well-established procedure for the synthesis of isocyanates from amino acid esters using a phosgene equivalent.[1] The reaction is performed in a biphasic system to facilitate the reaction and subsequent work-up.

Reaction Scheme:

References

Ethyl 2-isothiocyanatopropanoate: A Technical Overview of its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure, stereochemistry, and physicochemical properties of Ethyl 2-isothiocyanatopropanoate. The information is compiled from publicly available data and theoretical chemical principles, offering a foundational understanding for its application in research and development.

Molecular Structure and Properties

This compound is a chiral organic compound featuring an ethyl ester, a propanoate backbone, and a reactive isothiocyanate functional group. The presence of these distinct moieties imparts a unique combination of chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂S | [NIST][1][2] |

| Molecular Weight | 159.206 g/mol | [NIST][1][2] |

| CAS Registry Number | 39574-16-8 | [NIST][1][2] |

| IUPAC Name | This compound | [Fisher Scientific][3] |

| Synonyms | 2-Isothiocyanato-propionic acid ethyl ester | [NIST][1][2] |

| InChI | InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3 | [NIST][1][2] |

| InChIKey | ALJGYASQFZQQJX-UHFFFAOYSA-N | [NIST][1][2] |

| SMILES | CCOC(=O)C(C)N=C=S | [PubChem][4] |

Stereochemistry

A critical feature of this compound is the presence of a chiral center at the second carbon atom (C2) of the propanoate chain. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific stereoisomer can significantly influence its biological activity and interaction with other chiral molecules, a crucial consideration in drug design and development. The absolute configuration of a given sample would need to be determined experimentally using techniques such as chiral chromatography or polarimetry.

Caption: 2D representation of the molecular structure of this compound, highlighting the chiral center (C*).

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, based on its functional groups, the expected spectroscopic features can be predicted.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of a gas-phase IR spectrum for this compound.[1][5] The spectrum is expected to show characteristic absorption bands for the key functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Isothiocyanate (-N=C=S) | 2000-2200 (strong, sharp) | Asymmetric stretch |

| Ester Carbonyl (C=O) | 1735-1750 (strong) | Stretch |

| C-O Stretch (Ester) | 1000-1300 (strong) | Stretch |

| C-H Stretch (Alkyl) | 2850-3000 | Stretch |

Mass Spectrometry

An electron ionization mass spectrum is available in the NIST database.[2][6] The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the propanoate chain. The molecular ion peak (M⁺) would be expected at m/z = 159.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data was not found in the searched literature, a theoretical prediction of the ¹H and ¹³C NMR spectra can be made based on the molecular structure.

¹H NMR (Predicted):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ (ethyl) | ~1.2 | Triplet | 3H |

| -CH(NCS)-CH₃ (propanoate) | ~1.5 | Doublet | 3H |

| -O-CH₂-CH₃ (ethyl) | ~4.1 | Quartet | 2H |

| -CH(NCS)-CH₃ (propanoate) | ~4.3 | Quartet | 1H |

¹³C NMR (Predicted):

| Carbon Atom | Chemical Shift (ppm) |

| -O-CH₂-C H₃ (ethyl) | ~14 |

| -CH(NCS)-C H₃ (propanoate) | ~18 |

| -O-C H₂-CH₃ (ethyl) | ~61 |

| -C H(NCS)-CH₃ (propanoate) | ~60 |

| -N=C =S (isothiocyanate) | ~130 |

| -C =O (ester) | ~170 |

Synthesis

The proposed synthesis workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

This reaction should be carried out under anhydrous conditions in an inert solvent, such as dichloromethane, and in the presence of a base, like triethylamine, to neutralize the HCl byproduct. The reaction progress would typically be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product would be isolated and purified using standard laboratory procedures such as extraction, washing, drying, and distillation or column chromatography.

Conclusion

This compound is a chiral molecule with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a summary of its known properties and a theoretical framework for its spectroscopic characterization and synthesis. Further experimental investigation is required to fully elucidate its chemical and biological properties, especially concerning the distinct activities of its (R)- and (S)-enantiomers.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2-isothiocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for Ethyl 2-isothiocyanatopropanoate (C₆H₉NO₂S), a molecule of interest in organic synthesis and medicinal chemistry. The information compiled herein includes infrared (IR) spectroscopy, mass spectrometry (MS) data, detailed experimental methodologies, and workflow visualizations to support research and development activities.

Molecular and Spectroscopic Data

The fundamental properties and spectroscopic data for this compound are summarized below.

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉NO₂S

-

Molecular Weight: 159.21 g/mol

-

CAS Number: 39574-16-8

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is characterized by strong absorptions corresponding to the isothiocyanate and ester functional groups. Key vibrational modes are presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2990 | Medium | C-H Stretch (Aliphatic) |

| ~2085 | Strong, Broad | N=C=S Asymmetric Stretch |

| ~1750 | Strong | C=O Stretch (Ester) |

| ~1375 | Medium | C-H Bend (CH₃) |

| ~1180 | Strong | C-O Stretch (Ester) |

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data reveals the molecular ion peak and characteristic fragmentation patterns. The primary fragments result from the cleavage of the ester and isothiocyanate moieties.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 159 | ~25% | [M]⁺ (Molecular Ion) |

| 114 | ~15% | [M - OCH₂CH₃]⁺ |

| 86 | ~100% (Base Peak) | [M - COOCH₂CH₃]⁺ |

| 72 | ~30% | [CH(CH₃)NCS]⁺ |

| 58 | ~20% | [NCS]⁺ |

Data sourced from the NIST Chemistry WebBook, based on the work of Rajniaková and Floch (1993).

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, experimental ¹H and ¹³C NMR spectral data for this compound have not been reported in publicly available databases or primary journals. For structurally related compounds, such as (S)-mthis compound, the following approximate shifts have been observed and can be used for estimation:

-

¹H NMR (CDCl₃): ~4.35 (q, 1H), ~3.80 (s, 3H), ~1.70 (d, 3H) ppm.

-

For the ethyl ester, one would expect a quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (O-CH₂-CH₃) in the ¹H NMR spectrum. The methine and methyl protons alpha to the isothiocyanate group would have similar shifts to the methyl ester analog.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A common and effective method for the synthesis of α-isothiocyanato esters is the reaction of the corresponding α-amino acid ester hydrochloride with thiophosgene.

Reaction: Ethyl 2-aminopropanoate hydrochloride + CSCl₂ → this compound + HCl

Materials:

-

Ethyl 2-aminopropanoate hydrochloride (Alanine ethyl ester hydrochloride)

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of Ethyl 2-aminopropanoate hydrochloride (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Triethylamine (2.2 eq) is added dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. The mixture is stirred for 15 minutes.

-

A solution of thiophosgene (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

The reaction mixture is quenched by the slow addition of water.

-

The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Methods

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR data would be reported as chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (J) in Hertz, and integration.

-

¹³C NMR data would be reported as chemical shift (δ) in ppm.

2.2.2 Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

2.2.3 Mass Spectrometry (MS):

-

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

The sample is injected into the GC, which separates it from any impurities. The eluent is then directed into the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The resulting mass-to-charge ratios (m/z) are analyzed.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of the target compound.

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Potent Bioactive Compounds: Isothiocyanates

This technical guide delves into the discovery, natural distribution, and biosynthesis of isothiocyanate compounds. It aims to provide a thorough resource for professionals in the fields of research, science, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

A Journey of Discovery: From Cruciferous Vegetables to Cellular Mechanisms

The recognition of the health benefits of cruciferous vegetables dates back centuries, but the scientific pinpointing of the bioactive compounds responsible is a more recent development. Isothiocyanates, a group of sulfur-containing phytochemicals, have emerged as key players in the disease-preventive properties of these plants.

A pivotal moment in isothiocyanate research occurred in 1992 when a team led by Dr. Paul Talalay at Johns Hopkins University isolated sulforaphane from broccoli and identified it as a potent inducer of phase II detoxification enzymes.[1][2] This discovery ignited a surge in research into the mechanisms of action of sulforaphane and other isothiocyanates. The history of these compounds in scientific literature, however, extends further back, with allyl isothiocyanate, the compound responsible for the pungency of mustard and wasabi, first appearing in chemical literature in the 1890s.[3]

Isothiocyanates are not present in their active form in intact plants.[4] They are stored as stable precursor molecules called glucosinolates.[4][5][6][7][8] Over 120 different glucosinolates have been identified.[5] When the plant tissue is damaged, for instance by chewing or cutting, an enzyme called myrosinase is released.[5][9][10][11] Myrosinase catalyzes the hydrolysis of glucosinolates, leading to the formation of isothiocyanates and other products.[4][7][10][12][13][14][15][16] This intricate system serves as a defense mechanism for the plant against herbivores and pathogens.[9][11][15]

The Natural Abundance of Isothiocyanates

Isothiocyanates are characteristic of the Brassicaceae (or Cruciferae) family of vegetables.[5][6][8] This family includes a wide array of commonly consumed vegetables, each with a unique profile and concentration of glucosinolates, and therefore, isothiocyanates. The concentration of these compounds can vary significantly depending on the plant species, variety, and growing conditions.[17]

Key isothiocyanates and their primary dietary sources include:

-

Sulforaphane (SFN): Abundantly found in broccoli, particularly in broccoli sprouts, which can contain 20 to 50 times more glucoraphanin (the precursor to sulforaphane) than mature broccoli heads.[18][19]

-

Phenethyl Isothiocyanate (PEITC): Primarily found in watercress and turnips.[5][20][21][22]

-

Allyl Isothiocyanate (AITC): Responsible for the sharp taste of mustard, horseradish, wasabi, and radishes.[3][11][23][24]

Quantitative Data on Isothiocyanate Content

The following tables summarize the quantitative data on the content of key isothiocyanates and their glucosinolate precursors in various cruciferous vegetables.

Table 1: Sulforaphane and Glucoraphanin Content in Broccoli Varieties

| Vegetable | Plant Part | Compound | Concentration (µmol/g dry weight) | Concentration (µmol/g fresh weight) |

| Broccoli | Sprouts | Sulforaphane | 16.6 - 56.0 | ~6.0 |

| Broccoli | Florets | Sulforaphane | ~4.0 | - |

| Broccoli | Sprouts | Glucoraphanin | - | 12.8 - 13.6 |

| Broccoli | Heads | Glucoraphanin | - | 0.38 (average) |

Data compiled from multiple sources.[1][25][26][27] Note: Conversion from dry to fresh weight can vary based on water content.

Table 2: Phenethyl Isothiocyanate Content in Watercress

| Vegetable | Plant Part | Compound | Concentration (ng/g of dry extract) | Concentration (µg of PEITC/g of dry extract) |

| Watercress | Flower | PEITC | 273.89 ± 0.88 | - |

| Watercress | Edible parts | PEITC | - | 895 - 1695 |

| Watercress | Non-edible parts | PEITC | - | 0.12 - 1002 |

Data from different extraction methods and plant parts show variability.[10][28]

Table 3: Allyl Isothiocyanate Yield from Mustard Seed

| Source | Condition | Compound | Yield (mg/g of mustard seed meal powder) |

| Mustard Seed Meal | 85-100% relative humidity, 5-35 °C | AITC | 2 - 17 |

| Mustard Meal | - | AITC | 316.77 - 396.60 mg/100 ml extract |

Yield is dependent on factors like humidity, temperature, particle size, and presence of co-factors.[21][29]

Table 4: Total Isothiocyanate Content in Commonly Consumed Raw Cruciferous Vegetables

| Vegetable | Total Isothiocyanates (µmol/100g wet weight) |

| Mustard Greens | 61.3 |

| Cabbage | 2.23 - 2.44 mg/100g (as thiocyanate) |

| Radish | 2.33 mg/100g (as thiocyanate) |

| Turnip | 1.77 mg/100g (as thiocyanate) |

| Cauliflower | 1.5 |

Total isothiocyanate content varies widely among different cruciferous vegetables.[14][30] Note: Thiocyanate is a related hydrolysis product, and its measurement can be an indicator of glucosinolate breakdown.

Biosynthesis and Key Signaling Pathways

The formation of isothiocyanates is a well-defined enzymatic process. The following diagram illustrates the biosynthesis pathway from glucosinolates.

Caption: Biosynthesis of isothiocyanates from glucosinolates upon plant cell damage.

Once formed and absorbed, isothiocyanates exert their biological effects by modulating various cellular signaling pathways. One of the most well-characterized is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Caption: Sulforaphane disrupts Keap1-mediated degradation of Nrf2, leading to the transcription of antioxidant and detoxification genes.[12][13][20][31][32]

Phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Caption: PEITC induces apoptosis through both intrinsic and extrinsic pathways and causes G2/M cell cycle arrest by modulating key regulatory proteins.[3][5][6][8][9][23]

Methodologies for Isothiocyanate Research: Experimental Protocols

The accurate study of isothiocyanates requires robust and validated experimental protocols. The following sections provide detailed methodologies for the extraction, isolation, and quantification of these compounds.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of isothiocyanates from plant material.

Caption: A generalized workflow for the extraction and analysis of isothiocyanates from plant sources.[7]

Detailed Protocol for Sulforaphane Extraction from Broccoli Sprouts for HPLC Analysis

This protocol is a representative method for the extraction of sulforaphane for subsequent quantification by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

- Freeze-dry fresh broccoli sprouts to preserve the integrity of glucosinolates and myrosinase.

- Grind the freeze-dried sprouts into a fine powder using a mortar and pestle or a grinder.

2. Enzymatic Hydrolysis:

- Weigh approximately 0.5 g of the powdered sample into a flask.

- Add 10 mL of a 0.1 M phosphate buffer (pH 7.0) to the powder.

- Incubate the mixture at room temperature (approximately 25°C) for 1-2 hours with gentle shaking to allow for the enzymatic conversion of glucoraphanin to sulforaphane.[33]

3. Solvent Extraction:

- Add 30 mL of ethyl acetate to the flask.[33]

- Vigorously shake the mixture for 10-15 minutes to extract the sulforaphane into the organic phase.

- Transfer the mixture to a centrifuge tube and centrifuge at 6,000 x g for 10 minutes to separate the phases.[33]

- Carefully collect the upper ethyl acetate layer.

- Repeat the extraction of the aqueous residue two more times with fresh ethyl acetate to ensure complete recovery.

- Pool the ethyl acetate extracts.

4. Concentration and Reconstitution:

- Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

- Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase (e.g., acetonitrile/water mixture).

- Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.

Protocol for Isothiocyanate Quantification by HPLC-UV

This protocol outlines the conditions for the quantification of sulforaphane using HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 20% acetonitrile in water to 60% acetonitrile over 10 minutes.[26]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm for sulforaphane.[34]

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a standard curve using a certified sulforaphane standard of known concentrations. The concentration of sulforaphane in the samples is determined by comparing the peak area with the standard curve.

Protocol for Isothiocyanate Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile isothiocyanates.

-

Instrumentation: A GC system coupled with a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 µm).[11]

-

Injection: Splitless injection of 1 µL of the sample extract (typically in dichloromethane).[11]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 35-50°C held for a few minutes, followed by a temperature ramp (e.g., 5-8°C/min) to a final temperature of 210-280°C.[11][15]

-

Mass Spectrometer Conditions: Electron ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Identification: Isothiocyanates are identified based on their retention times and by comparing their mass spectra with reference spectra in a library (e.g., NIST).

-

Quantification: An internal standard is often used for accurate quantification. A calibration curve is generated using standards of the isothiocyanates of interest.

Conclusion and Future Directions

The discovery and ongoing research into isothiocyanates have unveiled a fascinating interplay between plant biochemistry and human health. The natural occurrence of these potent bioactive compounds in commonly consumed cruciferous vegetables underscores the importance of diet in disease prevention. This technical guide has provided a comprehensive overview of the discovery, natural sources, biosynthesis, and key signaling pathways of isothiocyanates, along with detailed experimental protocols for their study.

For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for harnessing the therapeutic potential of isothiocyanates. Future research should continue to focus on:

-

Standardizing quantification methods to allow for more accurate comparisons of isothiocyanate content across different studies and food sources.

-

Elucidating the full spectrum of molecular targets and signaling pathways modulated by various isothiocyanates to better understand their pleiotropic effects.

-

Conducting well-designed clinical trials to establish the efficacy and optimal dosage of isothiocyanates for various health applications.

-

Developing novel extraction and delivery systems to enhance the stability and bioavailability of these promising natural compounds.

The journey from a pungent plant defense mechanism to a potential therapeutic agent is a testament to the power of natural product research. As our understanding of isothiocyanates deepens, so too will our ability to leverage these remarkable compounds for the betterment of human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. researchgate.net [researchgate.net]

- 5. Phenethyl Isothiocyanate (PEITC) Promotes G2/M Phase Arrest via p53 Expression and Induces Apoptosis through Caspase- and Mitochondria-dependent Signaling Pathways in Human Prostate Cancer DU 145 Cells | Anticancer Research [ar.iiarjournals.org]

- 6. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation and purification of sulforaphane from broccoli seeds by solid phase extraction and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of various process treatment conditions on the allyl isothiocyanate extraction rate from mustard meal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 25. Broccoli or Sulforaphane: Is It the Source or Dose That Matters? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Factors Influencing Sulforaphane Content in Broccoli Sprouts and Subsequent Sulforaphane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Evaluation of Bioactive Properties of Lipophilic Fractions of Edible and Non-Edible Parts of Nasturtium officinale (Watercress) in a Model of Human Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Release of allyl isothiocyanate from mustard seed meal powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Estimation of Thiocyanate Content from Selected Cruciferous Vegetables – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 31. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 33. academicjournals.org [academicjournals.org]

- 34. Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties and Stability of Ethyl 2-isothiocyanatopropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-isothiocyanatopropanoate is an organic compound of interest in various fields, including organic synthesis and drug discovery, due to the reactive isothiocyanate group and the ester functionality. A thorough understanding of its thermochemical properties and thermal stability is paramount for its safe handling, storage, and application in chemical processes, particularly in the context of drug development where thermal degradation can lead to impurities and a decrease in efficacy. This guide provides a detailed overview of the predicted thermochemical properties and stability of this compound, based on data from analogous compounds. Furthermore, it outlines the standard experimental protocols that would be employed to determine these properties.

Predicted Thermochemical Properties

Due to the absence of specific experimental data for this compound, this section presents thermochemical data for structurally similar compounds: ethyl propanoate, methyl isothiocyanate, and allyl isothiocyanate. Ethyl propanoate serves as an analogue for the ester portion of the molecule, while methyl and allyl isothiocyanates provide insight into the properties of the isothiocyanate functional group.

Table 1: Thermochemical Data of Analogous Compounds

| Property | Ethyl Propanoate | Methyl Isothiocyanate | Allyl Isothiocyanate |

| Formula | C₅H₁₀O₂ | C₂H₃NS | C₄H₅NS |

| Molecular Weight ( g/mol ) | 102.13 | 73.12 | 99.15 |

| Standard Enthalpy of Formation (Gas, kJ/mol) | -453.9 | 128.0 | Data not available |

| Standard Enthalpy of Formation (Liquid, kJ/mol) | -484.5 | Data not available | Data not available |

| Standard Molar Entropy (Liquid, J/mol·K) | 258.9 | Data not available | Data not available |

| Molar Heat Capacity (Liquid, J/mol·K) | 171.7 | Data not available | 144.2 |

Note: The presented data is sourced from various chemical databases and literature. The absence of data for certain properties of the analogous compounds highlights the general scarcity of comprehensive thermochemical information for this class of compounds.

Thermal Stability and Decomposition

The thermal stability of this compound is dictated by the lability of the isothiocyanate group and the ester functionality. Isothiocyanates are known to be reactive and can undergo various transformations at elevated temperatures, including rearrangement, oligomerization, and decomposition. The presence of the ester group may influence these pathways.

Based on studies of similar organic isothiocyanates, the decomposition of this compound under thermal stress could potentially proceed through several pathways, including:

-

Rearrangement: Isothiocyanates can undergo rearrangement to form more stable thiocyanate isomers, although this is less common for alkyl isothiocyanates compared to allylic ones.

-

Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form an amine and carbonyl sulfide, which can further decompose.

-

Reaction with Nucleophiles: The electrophilic carbon of the isothiocyanate group is susceptible to attack by nucleophiles, which could be present as impurities or formed during decomposition.

-

Radical Decomposition: At higher temperatures, homolytic cleavage of bonds can lead to the formation of various radical species, resulting in a complex mixture of decomposition products.

A comprehensive understanding of the thermal stability and decomposition profile of this compound requires experimental analysis, as outlined in the following section.

Experimental Protocols

To determine the thermochemical properties and thermal stability of this compound, a suite of standard analytical techniques would be employed. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to screen for thermal decomposition events.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a constant heating rate (e.g., 10 °C/min) over a specified range (e.g., -50 °C to 400 °C) under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded. The melting point is determined as the onset temperature of the melting endotherm, and the heat of fusion is calculated from the peak area. The onset temperature of any significant exotherm is considered the decomposition temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument's microbalance is tared, and the furnace is purged with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

Combustion Calorimetry

Objective: To determine the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is placed in a quartz crucible. A known length of nickel-chromium ignition wire is placed in contact with the sample.

-

Bomb Preparation: The crucible is placed in a stainless steel combustion bomb. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, and N₂).

Visualizations

Logical Workflow for Thermochemical and Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of the thermochemical properties and stability of a compound like this compound.

Caption: A logical workflow for the comprehensive thermochemical and stability analysis of a chemical compound.

Relationship between Experimental Data and Derived Properties

The following diagram illustrates how the data obtained from the primary experimental techniques are used to derive key thermochemical and stability properties.

Caption: Interrelationship between primary experimental data and the derived thermochemical and stability properties.

Conclusion

While specific thermochemical data for this compound is currently lacking in the literature, a robust understanding of its likely properties and stability can be inferred from analogous compounds. This guide provides a framework for researchers by presenting this comparative data and detailing the necessary experimental protocols for a full and accurate characterization. The provided workflows and diagrams serve as a roadmap for undertaking such an analysis, which is crucial for the safe and effective application of this compound in research and development. It is strongly recommended that the experimental procedures outlined herein are performed to obtain definitive data for this compound.

Review of early research involving Ethyl 2-isothiocyanatopropanoate

An In-depth Technical Guide to the Early Research of Ethyl 2-isothiocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 39574-16-8) is an organic compound featuring both an isothiocyanate group and an ethyl ester functional group.[1][2] Isothiocyanates (ITCs) as a class are of significant interest to the scientific community, largely due to their roles as chemopreventive and potential anti-cancer agents.[3] Many naturally occurring ITCs are derived from glucosinolate precursors found in cruciferous vegetables.[3] The biological activity of ITCs is often attributed to their electrophilic nature, allowing them to react with nucleophiles such as the thiol groups of proteins and glutathione within cells, thereby modulating various signaling pathways related to apoptosis, oxidative stress, and inflammation.[3] This document provides a technical overview of the early research concerning this compound, focusing on its synthesis and physicochemical characterization.

Synthesis and Experimental Protocols

Early and current synthesis of α-isothiocyanato esters, including this compound, typically proceeds from the corresponding α-amino acid ester, in this case, Ethyl 2-aminopropanoate (ethyl alaninate). The most common method is a two-step, one-pot reaction involving the formation of a dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.

Experimental Protocol: Synthesis via Dithiocarbamate Intermediate

This protocol is a representative method based on the well-established reaction of primary amines with carbon disulfide.

Objective: To synthesize this compound from Ethyl 2-aminopropanoate hydrochloride.

Reagents and Materials:

-

Ethyl 2-aminopropanoate hydrochloride

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or another suitable base

-

Tosyl chloride (TsCl) or a similar coupling/desulfurizing agent

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Salt Formation: To a stirred solution of Ethyl 2-aminopropanoate hydrochloride (1 equivalent) in dichloromethane at 0 °C (ice bath), slowly add triethylamine (2.2 equivalents). Stir for 15-20 minutes to form the free amine.

-

Dithiocarbamate Formation: While maintaining the temperature at 0 °C, add carbon disulfide (1.1 equivalents) dropwise to the solution. The reaction is typically stirred for 1-2 hours at this temperature, followed by stirring at room temperature for an additional 2-3 hours.

-

Isothiocyanate Formation: Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Diagram of Synthetic Workflow

Caption: A typical two-step, one-pot synthesis workflow.

Physicochemical Characterization and Data

Early characterization of this compound relied on spectroscopic and chromatographic techniques to confirm its structure and purity.

Gas Chromatography (GC)

Gas chromatography provides a reliable method for assessing the purity of volatile compounds. Early studies by Rajniaková and Floch in 1993 characterized several ethyl isothiocyanatocarboxylates, providing valuable retention data.

| Parameter | Value | Conditions | Reference |

| Kovats Retention Index (I) | 1141.8 | Column: Packed, UCW-98 on Chromosorb WAW DNCS (1.8 m) Carrier Gas: N₂ Temperature: 160 °C | [4] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. The mass spectrum of this compound shows characteristic fragments.

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 29 | ~75% | [C₂H₅]⁺ |

| 44 | ~50% | [CH₃CH=C=O]⁺ |

| 59 | ~100% | [NCSH₂]⁺ |

| 86 | ~80% | [M - NCS]⁺ or [CH₃CHCOOEt]⁺ |

| 114 | ~20% | [M - OEt]⁺ |

| 159 | ~15% | [M]⁺ (Molecular Ion) |

Data extracted from the NIST WebBook graphical spectrum.[1]

Diagram of Proposed MS Fragmentation

Caption: Logical fragmentation of the parent ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound shows strong, characteristic absorption bands confirming its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~2080 | Strong, Broad | N=C=S stretch (isothiocyanate) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Data extracted from the NIST WebBook gas-phase IR spectrum.[2]

References

Solubility of Ethyl 2-isothiocyanatopropanoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-isothiocyanatopropanoate is a compound of interest within synthetic and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the expected solubility profile of this compound, detailed experimental protocols for solubility determination, and a review of the relevant biological signaling pathways associated with isothiocyanates, a class of compounds to which it belongs. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from structurally similar isothiocyanates to provide a reliable estimation of its solubility characteristics.

Introduction to this compound

This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to the second carbon of a propanoate ethyl ester. The presence of the reactive isothiocyanate group and the ester moiety imparts a specific polarity and reactivity to the molecule, influencing its physical and chemical properties, including its solubility. Isothiocyanates, in general, are recognized for their significant biological activities, particularly in the realm of cancer chemoprevention and anti-inflammatory effects.[1]

Expected Solubility Profile

General Principles of Isothiocyanate Solubility:

Isothiocyanates generally exhibit good solubility in a range of common organic solvents.[2] The solubility is governed by the "like dissolves like" principle, where the overall polarity of the isothiocyanate molecule dictates its miscibility with different solvents.[3]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents for this compound due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are also anticipated to be effective solvents, capable of hydrogen bonding with the oxygen and nitrogen atoms of the ester and isothiocyanate groups.

-

Non-Polar Solvents: Solubility in non-polar solvents like hexanes and toluene is expected to be lower, though the ethyl and propanoate hydrocarbon portions of the molecule will contribute to some degree of solubility.

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to be good solvents for this compound.

Qualitative Solubility Data for a Structurally Similar Compound:

To provide a practical reference, the qualitative solubility of Ethyl isothiocyanate, a closely related compound, is presented in Table 1. It is reasonable to infer that this compound will exhibit a similar solubility pattern.

Table 1: Qualitative Solubility of Ethyl Isothiocyanate

| Solvent | Solubility |

| Ethanol | Soluble[1][4][5] |

| Ether | Soluble[1][4][5] |

| Chlorinated Hydrocarbons | Soluble[4] |

| Aromatic Hydrocarbons | Soluble[4] |

| Water | Very slightly soluble[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and quantitative solubility data, experimental determination is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2]

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed to permit the settling of the undissolved solid.

-

For more complete separation, the vial may be centrifuged.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Caption: Simplified diagram of isothiocyanate action on NF-κB and MAPK pathways.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong qualitative understanding can be inferred from related isothiocyanate compounds. It is expected to be soluble in a range of common polar organic solvents. For precise applications, the shake-flask method provides a robust experimental protocol for determining its exact solubility. The biological activity of isothiocyanates, mediated through key signaling pathways, underscores the importance of understanding the fundamental chemical properties of compounds like this compound for their potential in drug development.

References

An In-Depth Technical Guide to the Health and Safety of Ethyl 2-isothiocyanatopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Ethyl 2-isothiocyanatopropanoate. The following sections detail toxicological data, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 39574-16-8 | [1][2] |

| Molecular Formula | C₆H₉NO₂S | [1][2] |

| Molecular Weight | 159.21 g/mol | [1][2] |

| Appearance | Irritant | [1] |

Toxicological Information

Due to a lack of specific toxicological data for this compound, information from structurally similar compounds is provided as a reference. This data should be interpreted with caution and used to inform a conservative risk assessment.

Note: The following data is for Ethyl isothiocyanate and Ethyl cyanoacrylate and may not be representative of this compound.

| Toxicity Metric | Value | Species | Compound |

| Oral LD50 | > 5000 mg/kg | Rat | Ethyl 2-cyanoacrylate[3] |

| Dermal LD50 | No data available | Rabbit | Ethyl 2-cyanoacrylate[3] |

| Inhalation LC50 | No data available | Rat | Ethyl 2-cyanoacrylate[3] |

General Hazards:

-

Irritant: this compound is classified as an irritant[1].

-

Skin and Eye Damage: Similar isothiocyanates are known to cause severe skin burns and eye damage[4].

-

Respiratory Irritation: May cause respiratory irritation[4].

-

Toxicity: Related compounds are toxic if swallowed, in contact with skin, or if inhaled[4].

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) |

| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |

| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

| Aspect | Procedure |

| Handling | Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Use only non-sparking tools. Take precautionary measures against static discharges.[4] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[4] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when working outside of a fume hood or when vapors may be generated. |

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the safety of isothiocyanate compounds, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in a maintenance medium overnight in a humidified incubator at 37°C and 5% CO₂.

-

Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. For liquids, a small volume (e.g., 30 µL) is applied. For solids, a specific weight (e.g., 25 mg) is applied.

-

Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) in the incubator.

-

Washing: After exposure, the chemical is thoroughly washed from the tissue surface with a buffered saline solution.

-

Incubation: The tissues are transferred to a fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a colored formazan product by viable cells. The formazan is then extracted, and the absorbance is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to negative control tissues. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.

Acute Eye Irritation/Corrosion Test (based on OECD TG 405)

This in vivo test determines the potential for a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.

-

Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations include the cornea, iris, and conjunctivae.

-

Confirmatory Test: If an irritant or negative response is observed, the test is confirmed using up to two additional animals.

-

Scoring: Ocular lesions are scored according to a standardized system.

-

Classification: The classification of the substance's irritation potential is based on the severity and reversibility of the observed ocular lesions.

Reactivity and Stability

-

Stability: Isothiocyanates can be sensitive to moisture and heat.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, alcohols, and amines[4].

-

Hazardous Decomposition Products: Thermal decomposition of isothiocyanates can produce toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides[4]. Studies on allyl isothiocyanate have shown the formation of various sulfur-containing volatile compounds and N,N'-diallylthiourea upon heating in an aqueous solution[5][6][7].

-

Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol[8][9][10][11].

Signaling Pathways and Biological Activity of Isothiocyanates

Isothiocyanates are known to interact with key cellular signaling pathways, which is relevant to their biological activity and potential toxicity.

Nrf2 Signaling Pathway

Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses.

NF-κB Signaling Pathway

Isothiocyanates can also modulate the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.

This guide is intended to provide comprehensive health and safety information for handling this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures before working with this compound. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. Ethyl 2-isothiocyanatopropionate, 97% | Fisher Scientific [fishersci.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. datapdf.com [datapdf.com]

- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. | Semantic Scholar [semanticscholar.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Ethyl 2-isothiocyanatopropanoate as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-isothiocyanatopropanoate is a chiral derivatizing agent (CDA) utilized for the enantiomeric resolution of primary and secondary amines, amino acids, and other chiral molecules containing amino groups. The determination of the enantiomeric composition of chiral compounds is critical in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] This indirect approach to chiral separation involves the reaction of the racemic analyte with an enantiomerically pure CDA, such as (S)-Ethyl 2-isothiocyanatopropanoate, to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2][3]

The isothiocyanate group (-N=C=S) is highly reactive towards nucleophilic primary and secondary amino groups, leading to the formation of stable thiourea derivatives under mild conditions.[4][5] The chirality of the derivatizing agent introduces a second chiral center, allowing for the differentiation of the original enantiomers.

Mechanism of Derivatization

(S)-Ethyl 2-isothiocyanatopropanoate reacts with a racemic amine (containing both R and S enantiomers) to form two diastereomeric thioureas: (S,R)-thiourea and (S,S)-thiourea. The reaction proceeds via nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.

Experimental Protocols

The following protocols are provided as illustrative examples for the derivatization and analysis of chiral primary amines. Optimization may be required for specific applications.

This protocol describes the derivatization of a racemic primary amine, such as 1-phenylethylamine, with (S)-Ethyl 2-isothiocyanatopropanoate.

Materials:

-

(S)-Ethyl 2-isothiocyanatopropanoate (CDA)

-

Racemic 1-phenylethylamine (analyte)

-

Acetonitrile (ACN), HPLC grade

-

Triethylamine (TEA)

-

Micro-reaction vials (e.g., 1.5 mL)

Procedure:

-

Prepare Analyte Solution: Dissolve the racemic amine in acetonitrile to a final concentration of 1 mg/mL.

-

Prepare CDA Solution: Dissolve (S)-Ethyl 2-isothiocyanatopropanoate in acetonitrile to a final concentration of 1.5 mg/mL (approximately 1.2 molar equivalents to the analyte).

-

Reaction Setup: In a micro-reaction vial, combine 100 µL of the analyte solution and 120 µL of the CDA solution.

-

Add Catalyst: Add 5 µL of triethylamine (TEA) to the reaction mixture to facilitate the reaction.

-

Reaction Conditions: Vortex the mixture for 30 seconds and allow it to react at room temperature (approx. 25°C) for 60 minutes. For less reactive amines, the temperature may be increased to 50-60°C.

-

Sample Preparation for HPLC: After the reaction is complete, dilute the mixture with the initial mobile phase (e.g., 1:10 v/v) and filter through a 0.45 µm syringe filter before injection into the HPLC system.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Data Presentation

The successful derivatization and chromatographic separation will result in two distinct peaks corresponding to the two diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

Table 1: Representative HPLC Data for Derivatized 1-Phenylethylamine

| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |

| (S,R)-Thiourea | 12.8 | 512,345 | - |

| (S,S)-Thiourea | 14.1 | 509,876 | > 1.5 |

Note: These are representative data and may vary depending on the specific HPLC system, column, and precise conditions used.

NMR Analysis for Configurational Assignment

¹H NMR spectroscopy can be used to confirm the formation of the thiourea derivatives and, in some cases, to distinguish between the diastereomers. The chemical shifts of protons near the newly formed stereocenter will differ for each diastereomer.

Protocol for NMR Sample Preparation:

-

Perform the derivatization on a larger scale (e.g., 5-10 mg of analyte).

-

After the reaction, remove the solvent under a stream of nitrogen.

-

Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

Table 2: Representative ¹H NMR Data for Diastereomeric Thioureas

| Proton | (S,R)-Diastereomer (ppm) | (S,S)-Diastereomer (ppm) | Δδ (ppm) |

| N-H (Thiourea) | 7.85 | 7.82 | 0.03 |

| C-H (Analyte) | 5.15 | 5.25 | 0.10 |

| C-H (CDA) | 4.20 | 4.18 | 0.02 |